SB228357
Overview
Description
SB 228357 is a synthetic organic compound known for its role as an antagonist for the serotonin receptors 5-HT2B and 5-HT2C. It has been studied for its potential antidepressant and anxiolytic effects in animal models . The compound is also known to inhibit the proliferation of cardiac fibroblasts mediated by the 5-HT2B receptor .
Mechanism of Action
Target of Action
SB 228357, also known as N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide, primarily targets the 5HT 2B and 5HT 2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, and depression .
Mode of Action
SB 228357 acts as an antagonist for the 5HT 2B and 5HT 2C receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, SB 228357 binds to these receptors and blocks their normal function .
Biochemical Pathways
It is known that the compound displays inverse agonism in a 5-ht-stimulated pi hydrolysis model of 5-ht 2c receptor function . This suggests that SB 228357 may influence the phosphoinositide pathway, which is involved in various cellular processes, including cell growth and differentiation .
Pharmacokinetics
It is reported to be orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
SB 228357 has been shown to have antidepressant and anxiolytic effects in animal models . It also inhibits 5-HT 2B mediated proliferation of cardiac fibroblasts , which suggests potential therapeutic applications in conditions related to heart health.
Biochemical Analysis
Biochemical Properties
SB 228357 interacts with the 5-HT2C/2B serotonin receptors, displaying inverse agonism in a serotonin-stimulated PI hydrolysis model of 5-HT2C receptor function . The compound exhibits high affinity for the 5-HT2C serotonin receptor, possessing 100- and 10-fold selectivity over 5-HT2A and 5-HT2B serotonin receptors, respectively .
Cellular Effects
SB 228357 has been shown to have significant effects on various types of cells and cellular processes. It inhibits 5-HT2B mediated proliferation of cardiac fibroblasts . The compound’s influence on cell function includes impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of SB 228357 involves its high affinity binding to the 5-HT2C/2B serotonin receptors . This binding results in inverse agonism in a serotonin-stimulated PI hydrolysis model of 5-HT2C receptor function .
Dosage Effects in Animal Models
In animal models, SB 228357 has been shown to significantly reverse Haloperidol-induced catalepsy at dosages ranging from 0 to 10 mg/kg
Preparation Methods
The synthesis of SB 228357 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The indole core is then functionalized with various substituents, including the methoxy and trifluoromethyl groups.
Coupling Reactions: The final step involves coupling the functionalized indole with a pyridinylphenyl moiety to form the desired compound.
Chemical Reactions Analysis
SB 228357 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SB 228357 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Neuroscience Research: The compound is used to study the role of serotonin receptors in various neurological processes.
Cardiovascular Research: SB 228357 inhibits the proliferation of cardiac fibroblasts mediated by the 5-HT2B receptor, making it a valuable tool for studying cardiac fibrosis.
Pharmacological Studies: The compound is used to investigate the pharmacological properties of serotonin receptor antagonists and their potential therapeutic applications.
Comparison with Similar Compounds
SB 228357 is unique in its high selectivity and potency as a 5-HT2B and 5-HT2C receptor antagonist. Similar compounds include:
RS-102221: Another 5-HT2C receptor antagonist with similar pharmacological properties.
SB-242084: A selective 5-HT2C receptor antagonist known for its potential antidepressant effects.
SB-243213: A compound with similar structure and function, also studied for its antidepressant and anxiolytic effects.
Compared to these compounds, SB 228357 exhibits a unique combination of high affinity and selectivity for the 5-HT2B and 5-HT2C receptors, making it a valuable tool for scientific research.
Properties
IUPAC Name |
N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJLJKRFFRZRAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042621 | |
Record name | SB 228357 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181629-93-6 | |
Record name | SB-228357 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181629936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB 228357 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-228357 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RDN2E8E97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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